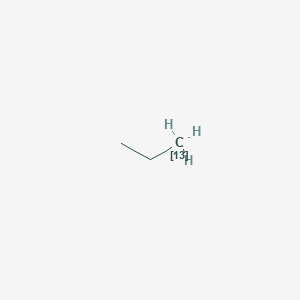

Propane (1-13C)

Cat. No. B106126

Key on ui cas rn:

17251-65-9

M. Wt: 45.09 g/mol

InChI Key: ATUOYWHBWRKTHZ-OUBTZVSYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08450543B2

Procedure details

The disproportionation reaction is carried out by first purging the guard columns and metathesis reactor with an approximately 100 mL/min flow of N2 at atmospheric pressure. The purged reactor and guard columns are then heated to 500° C. with continuing N2 flow for 1 hr. The guard columns and reactors are maintained at 500° C.; then approximately 100 mL/min of H2 gas at atmospheric pressure is added to the N2 purge, and maintained for 2 hrs. The reactor is then cooled to 200° C., and the guard columns cooled to 50° C., and the flow of N2 and 112 is reduced to 50 mL/min. After purification in the respective guard columns, liquefied renewable 2-butene is then introduced into the butene guard column at a rate of 0.10 g/min, and liquefied renewable ethylene is introduced into the ethylene guard column at a flow rate of 64.5 mL/min and a pressure of 3.5 MPa. The ethylene, 2-butene, and H2 (7.0 mL/min, 3.5 MPa) were then charged into the metathesis reactor (after preheating to 200° C.). The butene conversion rate obtained by subtracting the total amount of trans-2-butene, cis-2-butene and 1-butene contained in the outlet gas from the metathesis reactor is 71%. The propylene selectivity based on butene is 90%. Small amounts of propane, pentene and hexene are also produced.

Name

Identifiers

|

REACTION_CXSMILES

|

[CH3:1]/[CH:2]=[CH:3]/C.[CH3:5]/[CH:6]=[CH:7]\[CH3:8].[CH2:9]=[CH:10][CH2:11][CH3:12].[CH2:13]=[CH:14]C>>[CH3:1][CH2:2][CH3:3].[CH2:5]=[CH:6][CH2:7][CH2:8][CH3:9].[CH2:9]=[CH:10][CH2:11][CH2:12][CH2:13][CH3:14]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C\C=C\C

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C\C=C/C

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C=CCC

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C=CC

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

500 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The disproportionation reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

by first purging the guard columns and metathesis reactor with an approximately 100 mL/min flow of N2 at atmospheric pressure

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The guard columns and reactors are maintained at 500° C.

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

then approximately 100 mL/min of H2 gas at atmospheric pressure is added to the N2

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

purge

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

maintained for 2 hrs

|

|

Duration

|

2 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reactor is then cooled to 200° C.

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the guard columns cooled to 50° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After purification in the respective guard columns

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

is then introduced into the butene guard column at a rate of 0.10 g/min

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

is introduced into the ethylene guard column at a flow rate of 64.5 mL/min

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The ethylene, 2-butene, and H2 (7.0 mL/min, 3.5 MPa) were then charged into the metathesis reactor (after preheating to 200° C.)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The butene conversion rate obtained

|

Outcomes

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US08450543B2

Procedure details

The disproportionation reaction is carried out by first purging the guard columns and metathesis reactor with an approximately 100 mL/min flow of N2 at atmospheric pressure. The purged reactor and guard columns are then heated to 500° C. with continuing N2 flow for 1 hr. The guard columns and reactors are maintained at 500° C.; then approximately 100 mL/min of H2 gas at atmospheric pressure is added to the N2 purge, and maintained for 2 hrs. The reactor is then cooled to 200° C., and the guard columns cooled to 50° C., and the flow of N2 and 112 is reduced to 50 mL/min. After purification in the respective guard columns, liquefied renewable 2-butene is then introduced into the butene guard column at a rate of 0.10 g/min, and liquefied renewable ethylene is introduced into the ethylene guard column at a flow rate of 64.5 mL/min and a pressure of 3.5 MPa. The ethylene, 2-butene, and H2 (7.0 mL/min, 3.5 MPa) were then charged into the metathesis reactor (after preheating to 200° C.). The butene conversion rate obtained by subtracting the total amount of trans-2-butene, cis-2-butene and 1-butene contained in the outlet gas from the metathesis reactor is 71%. The propylene selectivity based on butene is 90%. Small amounts of propane, pentene and hexene are also produced.

Name

Identifiers

|

REACTION_CXSMILES

|

[CH3:1]/[CH:2]=[CH:3]/C.[CH3:5]/[CH:6]=[CH:7]\[CH3:8].[CH2:9]=[CH:10][CH2:11][CH3:12].[CH2:13]=[CH:14]C>>[CH3:1][CH2:2][CH3:3].[CH2:5]=[CH:6][CH2:7][CH2:8][CH3:9].[CH2:9]=[CH:10][CH2:11][CH2:12][CH2:13][CH3:14]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C\C=C\C

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C\C=C/C

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C=CCC

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C=CC

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

500 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The disproportionation reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

by first purging the guard columns and metathesis reactor with an approximately 100 mL/min flow of N2 at atmospheric pressure

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The guard columns and reactors are maintained at 500° C.

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

then approximately 100 mL/min of H2 gas at atmospheric pressure is added to the N2

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

purge

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

maintained for 2 hrs

|

|

Duration

|

2 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reactor is then cooled to 200° C.

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the guard columns cooled to 50° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After purification in the respective guard columns

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

is then introduced into the butene guard column at a rate of 0.10 g/min

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

is introduced into the ethylene guard column at a flow rate of 64.5 mL/min

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The ethylene, 2-butene, and H2 (7.0 mL/min, 3.5 MPa) were then charged into the metathesis reactor (after preheating to 200° C.)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The butene conversion rate obtained

|

Outcomes

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US08450543B2

Procedure details

The disproportionation reaction is carried out by first purging the guard columns and metathesis reactor with an approximately 100 mL/min flow of N2 at atmospheric pressure. The purged reactor and guard columns are then heated to 500° C. with continuing N2 flow for 1 hr. The guard columns and reactors are maintained at 500° C.; then approximately 100 mL/min of H2 gas at atmospheric pressure is added to the N2 purge, and maintained for 2 hrs. The reactor is then cooled to 200° C., and the guard columns cooled to 50° C., and the flow of N2 and 112 is reduced to 50 mL/min. After purification in the respective guard columns, liquefied renewable 2-butene is then introduced into the butene guard column at a rate of 0.10 g/min, and liquefied renewable ethylene is introduced into the ethylene guard column at a flow rate of 64.5 mL/min and a pressure of 3.5 MPa. The ethylene, 2-butene, and H2 (7.0 mL/min, 3.5 MPa) were then charged into the metathesis reactor (after preheating to 200° C.). The butene conversion rate obtained by subtracting the total amount of trans-2-butene, cis-2-butene and 1-butene contained in the outlet gas from the metathesis reactor is 71%. The propylene selectivity based on butene is 90%. Small amounts of propane, pentene and hexene are also produced.

Name

Identifiers

|

REACTION_CXSMILES

|

[CH3:1]/[CH:2]=[CH:3]/C.[CH3:5]/[CH:6]=[CH:7]\[CH3:8].[CH2:9]=[CH:10][CH2:11][CH3:12].[CH2:13]=[CH:14]C>>[CH3:1][CH2:2][CH3:3].[CH2:5]=[CH:6][CH2:7][CH2:8][CH3:9].[CH2:9]=[CH:10][CH2:11][CH2:12][CH2:13][CH3:14]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C\C=C\C

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C\C=C/C

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C=CCC

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C=CC

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

500 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The disproportionation reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

by first purging the guard columns and metathesis reactor with an approximately 100 mL/min flow of N2 at atmospheric pressure

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The guard columns and reactors are maintained at 500° C.

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

then approximately 100 mL/min of H2 gas at atmospheric pressure is added to the N2

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

purge

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

maintained for 2 hrs

|

|

Duration

|

2 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reactor is then cooled to 200° C.

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the guard columns cooled to 50° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After purification in the respective guard columns

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

is then introduced into the butene guard column at a rate of 0.10 g/min

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

is introduced into the ethylene guard column at a flow rate of 64.5 mL/min

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The ethylene, 2-butene, and H2 (7.0 mL/min, 3.5 MPa) were then charged into the metathesis reactor (after preheating to 200° C.)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The butene conversion rate obtained

|

Outcomes

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US08450543B2

Procedure details

The disproportionation reaction is carried out by first purging the guard columns and metathesis reactor with an approximately 100 mL/min flow of N2 at atmospheric pressure. The purged reactor and guard columns are then heated to 500° C. with continuing N2 flow for 1 hr. The guard columns and reactors are maintained at 500° C.; then approximately 100 mL/min of H2 gas at atmospheric pressure is added to the N2 purge, and maintained for 2 hrs. The reactor is then cooled to 200° C., and the guard columns cooled to 50° C., and the flow of N2 and 112 is reduced to 50 mL/min. After purification in the respective guard columns, liquefied renewable 2-butene is then introduced into the butene guard column at a rate of 0.10 g/min, and liquefied renewable ethylene is introduced into the ethylene guard column at a flow rate of 64.5 mL/min and a pressure of 3.5 MPa. The ethylene, 2-butene, and H2 (7.0 mL/min, 3.5 MPa) were then charged into the metathesis reactor (after preheating to 200° C.). The butene conversion rate obtained by subtracting the total amount of trans-2-butene, cis-2-butene and 1-butene contained in the outlet gas from the metathesis reactor is 71%. The propylene selectivity based on butene is 90%. Small amounts of propane, pentene and hexene are also produced.

Name

Identifiers

|

REACTION_CXSMILES

|

[CH3:1]/[CH:2]=[CH:3]/C.[CH3:5]/[CH:6]=[CH:7]\[CH3:8].[CH2:9]=[CH:10][CH2:11][CH3:12].[CH2:13]=[CH:14]C>>[CH3:1][CH2:2][CH3:3].[CH2:5]=[CH:6][CH2:7][CH2:8][CH3:9].[CH2:9]=[CH:10][CH2:11][CH2:12][CH2:13][CH3:14]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C\C=C\C

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C\C=C/C

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C=CCC

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C=CC

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

500 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The disproportionation reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

by first purging the guard columns and metathesis reactor with an approximately 100 mL/min flow of N2 at atmospheric pressure

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The guard columns and reactors are maintained at 500° C.

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

then approximately 100 mL/min of H2 gas at atmospheric pressure is added to the N2

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

purge

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

maintained for 2 hrs

|

|

Duration

|

2 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reactor is then cooled to 200° C.

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the guard columns cooled to 50° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After purification in the respective guard columns

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

is then introduced into the butene guard column at a rate of 0.10 g/min

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

is introduced into the ethylene guard column at a flow rate of 64.5 mL/min

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The ethylene, 2-butene, and H2 (7.0 mL/min, 3.5 MPa) were then charged into the metathesis reactor (after preheating to 200° C.)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The butene conversion rate obtained

|

Outcomes

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US08450543B2

Procedure details

The disproportionation reaction is carried out by first purging the guard columns and metathesis reactor with an approximately 100 mL/min flow of N2 at atmospheric pressure. The purged reactor and guard columns are then heated to 500° C. with continuing N2 flow for 1 hr. The guard columns and reactors are maintained at 500° C.; then approximately 100 mL/min of H2 gas at atmospheric pressure is added to the N2 purge, and maintained for 2 hrs. The reactor is then cooled to 200° C., and the guard columns cooled to 50° C., and the flow of N2 and 112 is reduced to 50 mL/min. After purification in the respective guard columns, liquefied renewable 2-butene is then introduced into the butene guard column at a rate of 0.10 g/min, and liquefied renewable ethylene is introduced into the ethylene guard column at a flow rate of 64.5 mL/min and a pressure of 3.5 MPa. The ethylene, 2-butene, and H2 (7.0 mL/min, 3.5 MPa) were then charged into the metathesis reactor (after preheating to 200° C.). The butene conversion rate obtained by subtracting the total amount of trans-2-butene, cis-2-butene and 1-butene contained in the outlet gas from the metathesis reactor is 71%. The propylene selectivity based on butene is 90%. Small amounts of propane, pentene and hexene are also produced.

Name

Identifiers

|

REACTION_CXSMILES

|

[CH3:1]/[CH:2]=[CH:3]/C.[CH3:5]/[CH:6]=[CH:7]\[CH3:8].[CH2:9]=[CH:10][CH2:11][CH3:12].[CH2:13]=[CH:14]C>>[CH3:1][CH2:2][CH3:3].[CH2:5]=[CH:6][CH2:7][CH2:8][CH3:9].[CH2:9]=[CH:10][CH2:11][CH2:12][CH2:13][CH3:14]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C\C=C\C

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C\C=C/C

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C=CCC

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C=CC

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

500 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The disproportionation reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

by first purging the guard columns and metathesis reactor with an approximately 100 mL/min flow of N2 at atmospheric pressure

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The guard columns and reactors are maintained at 500° C.

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

then approximately 100 mL/min of H2 gas at atmospheric pressure is added to the N2

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

purge

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

maintained for 2 hrs

|

|

Duration

|

2 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reactor is then cooled to 200° C.

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the guard columns cooled to 50° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After purification in the respective guard columns

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

is then introduced into the butene guard column at a rate of 0.10 g/min

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

is introduced into the ethylene guard column at a flow rate of 64.5 mL/min

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The ethylene, 2-butene, and H2 (7.0 mL/min, 3.5 MPa) were then charged into the metathesis reactor (after preheating to 200° C.)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The butene conversion rate obtained

|

Outcomes

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |